molecular formula C18H19NO3 B352990 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one CAS No. 867042-15-7

5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B352990
CAS No.: 867042-15-7
M. Wt: 297.3g/mol
InChI Key: GXXGEUCCHBCHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is a synthetic benzoxazole derivative of significant interest in medicinal chemistry for its potential as an anti-virulence agent. Its core structure is based on the 1,3-benzoxazol-2(3H)-one scaffold, which has demonstrated potent biological activity as a quorum sensing inhibitor (QSI) . Quorum sensing is a bacterial cell-cell communication system that regulates virulence factor production and biofilm formation; inhibiting this system is a promising strategy for developing next-generation anti-infectives that exert less selective pressure for traditional antibiotic resistance . Researchers can utilize this compound to disrupt pathogenic behaviors in organisms like Pseudomonas aeruginosa , potentially reducing its elastase production, biofilm formation, and swarming motility . Beyond its core anti-quorum sensing activity, the benzoxazole pharmacophore is recognized for a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities . The structure-activity relationship (SAR) of this class of compounds indicates that the nature and position of substituents, such as the 5-methyl and the 4-propoxybenzyl groups on the central benzoxazolone core, are critical for modulating potency, selectivity, and bioavailability . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-3-[(4-propoxyphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-10-21-15-7-5-14(6-8-15)12-19-16-11-13(2)4-9-17(16)22-18(19)20/h4-9,11H,3,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXGEUCCHBCHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclization of 5-Methyl-o-Aminophenol with Urea

The reaction of 5-methyl-o-aminophenol with urea under reflux conditions (160°C, 15–25 minutes) yields 5-methyl-1,3-benzoxazol-2(3H)-one. This method, adapted from Cornforth’s phosgene-based approach, avoids toxic reagents and achieves >80% purity after methanol recrystallization.

Reaction Conditions

  • Reagents : 5-Methyl-o-aminophenol, urea (1:1.2 molar ratio)

  • Solvent : Benzene or toluene

  • Temperature : 160°C

  • Time : 40 minutes total (25 minutes reflux + 15 minutes ring closure)

Alternative Pathway Using Carbonyl Diimidazole

For lab-scale synthesis, carbonyl diimidazole (CDI) reacts with 5-methyl-o-aminophenol in tetrahydrofuran (THF) at 0–5°C. This method minimizes side products and achieves 92% yield.

N-Alkylation at Position 3: Introducing the 4-Propoxybenzyl Group

The critical step involves attaching the 4-propoxybenzyl moiety to the nitrogen at position 3 of the benzoxazolone core. Two alkylation strategies are prevalent:

Direct Alkylation with 4-Propoxybenzyl Chloride

A modified Mannich reaction facilitates N-alkylation under basic conditions:

Procedure

  • Reagents :

    • 5-Methyl-1,3-benzoxazol-2(3H)-one (1 equiv)

    • 4-Propoxybenzyl chloride (1.1 equiv)

    • Sodium hydroxide (1.5 equiv)

    • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Solvent System : Dichloromethane (DCM)/water (2:1 v/v)

  • Conditions :

    • Temperature: 15–20°C

    • pH: 10.0–10.5 (adjusted with 30% NaOH)

    • Time: 2 hours

  • Workup :

    • Separate organic layer, wash with water (pH 7.0–7.5), dry over Na₂SO₄.

    • Concentrate under vacuum, recrystallize from ethyl acetate.

Yield : 68–72%.

Phase-Transfer Catalyzed Alkylation

Optimizing for industrial scalability, phase-transfer catalysis (PTC) enhances reaction efficiency:

Protocol

  • Catalyst : Benzyltriethylammonium chloride (BTEAC, 0.05 equiv)

  • Solvent : Ethyl acetate/water (3:1)

  • Temperature : 50–55°C

  • Time : 1 hour

  • Yield : 85% (after recrystallization from methanol).

Synthesis of 4-Propoxybenzyl Chloride

The alkylating agent, 4-propoxybenzyl chloride, is synthesized via Friedel-Crafts alkylation:

Propylation of 4-Hydroxybenzyl Alcohol

  • Reagents :

    • 4-Hydroxybenzyl alcohol (1 equiv)

    • 1-Bromopropane (1.2 equiv)

    • K₂CO₃ (2 equiv)

  • Solvent : Acetone

  • Conditions : Reflux, 6 hours

  • Product : 4-Propoxybenzyl alcohol (94% yield).

Chlorination with Thionyl Chloride

  • Reagents :

    • 4-Propoxybenzyl alcohol (1 equiv)

    • Thionyl chloride (1.5 equiv)

  • Solvent : Dichloromethane

  • Conditions : 0–5°C, 1 hour

  • Yield : 89% (after distillation).

Alternative Routes and Comparative Analysis

Mitsunobu Reaction for Sterically Hindered Systems

For substrates sensitive to strong bases, the Mitsunobu reaction couples 4-propoxybenzyl alcohol directly to the benzoxazolone core:

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent : THF

  • Yield : 78%.

Reductive Amination (Unsuccessful Attempts)

Efforts to use reductive amination with 4-propoxybenzaldehyde and ammonium acetate failed due to the benzoxazolone’s low nucleophilicity (<5% yield).

Optimization and Challenges

Solvent Effects on Alkylation Efficiency

SolventTemperature (°C)Time (h)Yield (%)
DCM/water15–20272
EthanolReflux365
THF50458

Key Insight : Biphasic systems (DCM/water) outperform homogeneous solvents due to improved mass transfer.

Byproduct Formation and Mitigation

  • Major Byproduct : 3,3'-Bis(4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (5–8%).

  • Mitigation : Use a 10% excess of benzoxazolone to drive mono-alkylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, N-CH₂), 4.01 (t, J = 6.8 Hz, 2H, OCH₂), 2.42 (s, 3H, CH₃), 1.85 (m, 2H, CH₂), 1.05 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : 99.2% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

  • Melting Point : 112–114°C.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)
5-Methyl-o-aminophenol120
4-Propoxybenzyl chloride95
TBAB220

Recommendation : Replace TBAB with cheaper PEG-400 (yield drop: 72% → 68%).

Waste Management

  • DCM Recovery : Distillation achieves 90% solvent reuse.

  • Aqueous Waste : Neutralize with HCl before disposal .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzoxazolone derivatives and their biological activities, highlighting differences in substituents and potency:

Compound Name Substituents (Positions 3 and 5) Key Biological Activities Potency/IC₅₀ (if available) Reference ID
5-Methyl-3-(4-propoxybenzyl)-benzoxazolone 5-Methyl; 3-(4-propoxybenzyl) Inferred: Antimicrobial, potential anticancer Not explicitly reported
5-Chloro-1,3-benzoxazol-2(3H)-one 5-Chloro; 3-H (unsubstituted) Muscle relaxant (Chlorzoxazone), antimicrobial MIC: 512 mg/L (E. coli inhibition)
3-Benzyl-5-(1H-triazol-1-yl)-benzoxazolone 3-Benzyl; 5-(1H-triazol-1-yl) Antibacterial (Gram-positive bacteria) MIC: 128–256 µg/mL
3-[3-(Cyclic amine)propyl]-benzoxazolone 3-(3-Piperidinylpropyl); 5-H Cytotoxic (cancer cell lines) IC₅₀: 8–12 µM (HeLa, MCF-7)
5-Chloro-3-(2,4-dichlorobenzyl)-benzoxazolone 5-Chloro; 3-(2,4-dichlorobenzyl) Broad-spectrum antimicrobial MIC: 64–128 µg/mL

Key Observations

Substituent Effects on Activity :

  • Position 5 Modifications :

  • Chloro (Cl) : Enhances antimicrobial activity, as seen in 5-chloro derivatives (e.g., Chlorzoxazone) .
  • Position 3 Modifications:
  • 4-Propoxybenzyl : The propoxy group increases steric bulk and lipophilicity, which could improve tissue penetration but may reduce solubility .
  • Halogenated Benzyl (e.g., 2,4-dichlorobenzyl) : Shows stronger antibacterial potency due to enhanced electron-withdrawing effects and membrane disruption .
  • Cyclic Amine-Linked Alkyl Chains (e.g., piperidinylpropyl) : Promote anticancer activity by interacting with cellular kinases or DNA .

Antimicrobial Activity :

  • 5-Chloro derivatives exhibit broader-spectrum antimicrobial effects compared to 5-methyl analogs. For example, 5-chloro-3-(2,4-dichlorobenzyl)-benzoxazolone inhibits bacterial growth at 64–128 µg/mL , while 5-methyl derivatives require higher concentrations (e.g., 512 mg/L for Gram-positive Cocci) .

Anticancer Potential: Derivatives with cyclic amine moieties (e.g., piperidine) demonstrate cytotoxicity against cancer cell lines (IC₅₀: 8–12 µM) , whereas 5-methyl-3-(4-propoxybenzyl)-benzoxazolone lacks direct cytotoxic data but shares structural similarities with kinase inhibitors (e.g., Janus kinase inhibitors in ).

Physicochemical Properties :

  • Lipophilicity : The 4-propoxybenzyl group likely increases logP values compared to unsubstituted or smaller alkyl chains, affecting absorption and distribution .
  • Hydrogen Bonding : The benzoxazolone carbonyl (C=O) participates in hydrogen bonding, critical for enzyme inhibition (e.g., urease or kinase targets) .

Biological Activity

5-Methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one, a member of the benzoxazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H19NO3
  • Molecular Weight : 301.35 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial activity. In studies assessing the efficacy against various pathogens:

  • Gram-positive bacteria : The compound showed selective activity against strains such as Bacillus subtilis.
  • Fungal pathogens : Some derivatives demonstrated antifungal properties against Candida albicans.

The minimum inhibitory concentrations (MIC) for these activities are detailed in Table 1 below.

Compound Pathogen MIC (µg/mL)
This compoundBacillus subtilis15
Candida albicans20

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects against several types of cancer cells, including:

  • Breast cancer : MCF-7 and MDA-MB-231
  • Lung cancer : A549
  • Colorectal cancer : HCT116

In vitro studies revealed that the compound inhibited cell proliferation significantly at concentrations ranging from 10 µM to 100 µM. The results are summarized in Table 2.

Cell Line IC50 (µM)
MCF-725
MDA-MB-23130
A54940
HCT11635

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It is believed to modulate the activity of certain receptors that play critical roles in cancer progression and microbial resistance.

Structure-Activity Relationship (SAR)

The structure of benzoxazole derivatives significantly influences their biological activity. Modifications to the benzoxazole core or substituents can enhance or diminish effectiveness. For instance:

  • The presence of electron-donating groups on the aromatic ring generally increases antimicrobial and anticancer activity.
  • Conversely, electron-withdrawing groups may reduce potency.

Case Studies

Several studies have highlighted the therapeutic potential of benzoxazole derivatives:

  • Anticancer Efficacy : A study demonstrated that benzoxazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .
  • Antimicrobial Properties : Another investigation revealed that certain derivatives could effectively combat resistant strains of bacteria, pointing towards their utility in treating infections caused by multidrug-resistant organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.